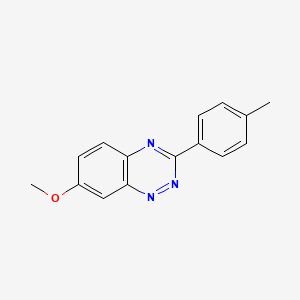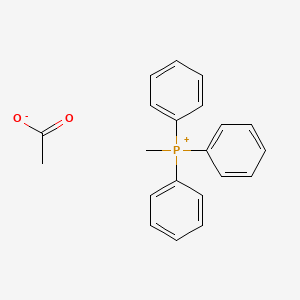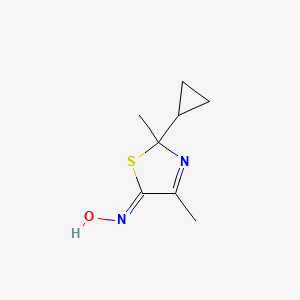![molecular formula C24H30O4 B14428519 1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) CAS No. 83015-70-7](/img/structure/B14428519.png)
1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) is a complex organic compound that contains a phenylene group linked to two cyclohexanol groups via oxyprop-1-yne bridges. This compound is notable for its unique structure, which combines aromatic, alkyne, and alcohol functionalities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) typically involves the following steps:
Formation of the Oxyprop-1-yne Linker: This step involves the reaction of a phenylene diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Cyclohexanol: The oxyprop-1-yne intermediate is then reacted with cyclohexanol in the presence of a catalyst such as copper(I) iodide and a ligand like triphenylphosphine. This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne groups can be reduced to alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or bromo derivatives of the phenylene ring.
科学的研究の応用
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the phenylene and alkyne groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol): Similar structure but with a different substitution pattern on the phenylene ring.
1,1’-[1,4-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol): Another isomer with the phenylene ring substituted at the 1,4-positions.
Uniqueness
1,1’-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol) is unique due to its specific substitution pattern on the phenylene ring, which can influence its chemical reactivity and biological activity. The presence of both alkyne and hydroxyl groups also provides a versatile platform for further functionalization and derivatization.
特性
CAS番号 |
83015-70-7 |
|---|---|
分子式 |
C24H30O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-[3-[3-[3-(1-hydroxycyclohexyl)prop-2-ynoxy]phenoxy]prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C24H30O4/c25-23(12-3-1-4-13-23)16-8-18-27-21-10-7-11-22(20-21)28-19-9-17-24(26)14-5-2-6-15-24/h7,10-11,20,25-26H,1-6,12-15,18-19H2 |
InChIキー |
CZLLVPTZXJJEJE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#CCOC2=CC(=CC=C2)OCC#CC3(CCCCC3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


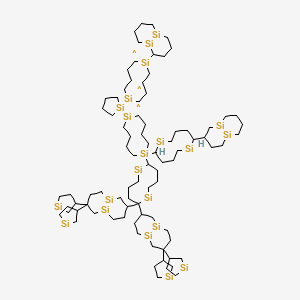
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
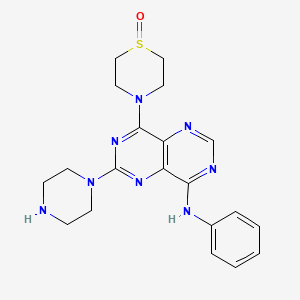
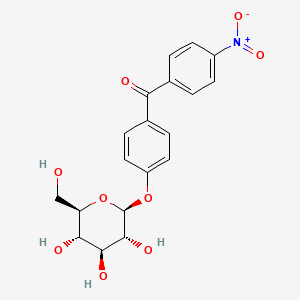
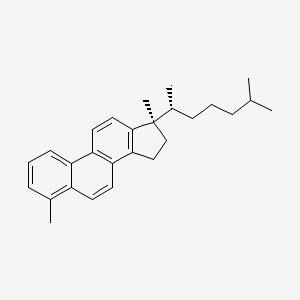
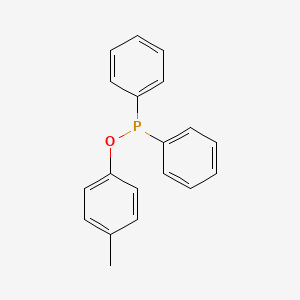
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
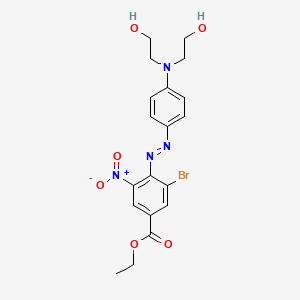
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
